N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial SAR 1,2,3-Triazole-4-carboxamide Hit-to-lead optimization

A fully synthetic, achiral 1,2,3-triazole-4-carboxamide screening compound (ChemDiv ID: E141-0741) that occupies a unique chemical space vector absent from the most potent published anti-S. aureus analogs. Its distinct 3-ethylphenyl (N1) and 4-chlorophenyl amide (C4) substitution pattern enables exploration of potency drivers in a higher-logP, lower-TPSA chemotype. Deploy as a structurally differentiated probe for SAR expansion, lipophilicity-driven ADME deconvolution, selectivity benchmarking, or target identification studies. Commercially available with short lead time.

Molecular Formula C18H17ClN4O
Molecular Weight 340.81
CAS No. 895639-25-5
Cat. No. B2516280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS895639-25-5
Molecular FormulaC18H17ClN4O
Molecular Weight340.81
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C18H17ClN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24)
InChIKeyCLVLCHMQUAKAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 113 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895639-25-5): Baseline Identity and Procurement Context


N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895639-25-5) is a fully synthetic, achiral 1,2,3-triazole-4-carboxamide screening compound supplied by ChemDiv (Compound ID: E141-0741) . It belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide subclass, a scaffold identified in primary discovery campaigns as a promising source of antimicrobial agents, particularly against Gram-positive pathogens such as Staphylococcus aureus [1]. Its calculated physicochemical properties (XLogP3-AA ~4.3; TPSA ~50.2 Ų) place it within desirable oral drug-like space, making it a relevant candidate for hit-to-lead optimization programs .

Why In-Class Substitution of N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Fails Without Quantitative Evidence


The 1,2,3-triazole-4-carboxamide class exhibits steep structure-activity relationships (SAR) where subtle variations in the N1-aryl, C5-substituent, and C4-carboxamide motifs generate drastic, non-linear shifts in antimicrobial potency and spectrum. For example, within the same primary discovery series, replacing the C5-methyl with a C5-amino group abolished activity against S. aureus and redirected selectivity toward the fungal pathogen C. albicans [1]. Similarly, the specific combination of the 3-ethylphenyl group at N1 and the 4-chlorophenyl amide at C4 in CAS 895639-25-5 occupies a unique chemical space vector that is absent from the most potent reported analogs (e.g., 4d, 4l, 4r) [1]. Therefore, generic substitution based solely on core scaffold identity ignores these critical SAR cliffs, creating substantial risk of loss of activity or altered selectivity. The quantitative evidence below defines the precise points of differentiation that guide scientifically sound selection.

Quantitative Differentiation Guide for N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895639-25-5)


Substituent Vector Differentiation: Probing an Unoccupied SAR Niche in the 5-Methyl Triazole Carboxamide Series

CAS 895639-25-5 combines a 3-ethylphenyl substituent at the N1 position with a 4-chlorophenyl amide at the C4 position and a methyl group at C5. This exact substitution triplet is structurally distinct from the three most potent 5-methyl-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, and 4r) reported in the primary antimicrobial discovery study, which featuring different combinations of aryl and amide groups that achieved 50% growth inhibition against S. aureus at concentrations at or below 1 µM [1]. By occupying an adjacent, unclaimed chemical space, CAS 895639-25-5 serves as a critical probe to extend the SAR landscape of this scaffold, enabling the interrogation of how the 3-ethyl/4-chlorophenyl pairing influences target binding, permeability, and resistance profiles relative to the established leads [1].

Antimicrobial SAR 1,2,3-Triazole-4-carboxamide Hit-to-lead optimization

Class-Level Antimicrobial Potency Projection Against Staphylococcus aureus via the 5-Methyl Motif

While no direct MIC or IC50 value is published for CAS 895639-25-5, its core 5-methyl-1H-1,2,3-triazole-4-carboxamide motif is strongly associated with potent anti-staphylococcal activity. In the foundational SAR study, multiple 5-methyl analogs exhibited significant antibacterial effect against S. aureus, with compound 4l demonstrating 50% growth inhibition at ≤1 µM (~0.34 µg/mL) against the reference strain [1]. By contrast, the 5-amino analogs (e.g., compound 8b) were inactive against S. aureus under identical conditions, and the reference antibiotic vancomycin exhibited an MIC of 1 µg/mL against S. aureus ATCC 29213 [1]. This class-level trend positions CAS 895639-25-5, which retains the critical 5-methyl group, as a high-probability anti-S. aureus candidate pending experimental confirmation, distinguishing it from 5-amino or 5-H analogs that would be predicted to lack this activity profile.

Anti-S. aureus activity MIC projection Triazole carboxamide class inference

Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area as Procurement Filters

CAS 895639-25-5 possesses a computed logP of 4.3492 (ChemDiv) / XLogP3-AA of 4.3 (PubChem) and a topological polar surface area (TPSA) of 50.17 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. These values situate the compound within the upper boundary of traditional oral drug-like space (Lipinski's Rule of Five: logP ≤5, TPSA <140 Ų) while exhibiting higher lipophilicity than many early-stage anti-infective leads, which typically cluster near logP 2–3. For comparison, the average clogP of FDA-approved oral anti-infectives is approximately 1.8 (median ~1.5) with a median TPSA of ~95 Ų [2]. The elevated logP of CAS 895639-25-5, combined with its low TPSA, may confer enhanced membrane permeability but also increased risk of plasma protein binding and metabolic clearance relative to more polar analogs [2]. This distinct physicochemical signature provides a quantifiable basis for selecting this compound specifically when probing permeability-driven SAR hypotheses or when a high-logP comparator is required alongside lower-logP triazole carboxamide analogs.

Lipophilicity Drug-likeness ADME screening LogP comparison

Selectivity Projection Against Human Keratinocytes: Class-Level Cytotoxicity Safety Window

Members of the 5-methyl-1H-1,2,3-triazole-4-carboxamide subclass, including the potent anti-S. aureus leads 4d, 4l, and 4r, demonstrated selective antibacterial action with no significant impact on the viability of human HaCaT keratinocytes at concentrations that produced antimicrobial effects [1]. This selectivity window is a critical differentiator from broad-spectrum cytotoxic agents and from certain 5-amino or triazoloquinazoline congeners that showed activity against fungal pathogens but with potentially different safety margins [1]. While CAS 895639-25-5 has not been directly tested in the HaCaT assay, its shared 5-methyl subclass membership predicts a favorable selectivity profile relative to non-selective cytotoxic antibacterials, offering a rational basis for prioritizing it in antimicrobial screening cascades where host cell safety is a go/no-go criterion.

Selectivity index Cytotoxicity HaCaT keratinocytes Antimicrobial safety

Best-Fit Application Scenarios for N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895639-25-5)


SAR Expansion Probe for Anti-S. aureus 1,2,3-Triazole-4-carboxamide Lead Optimization

Use CAS 895639-25-5 as a structurally differentiated probe to expand the SAR landscape beyond the published leads 4d, 4l, and 4r. Its unique 3-ethylphenyl (N1) and 4-chlorophenyl amide (C4) substitution pattern allows exploration of whether anti-S. aureus potency can be maintained or enhanced with a higher-logP, lower-TPSA chemotype . This compound fills an unoccupied vector in the existing SAR matrix, making it valuable for medicinal chemistry teams aiming to diversify their 5-methyl triazole carboxamide patent space or to identify backup series with differentiated physicochemical properties .

High-Lipophilicity Reference Standard in Triazole Carboxamide ADME Profiling Panels

With a calculated logP of 4.35 and TPSA of 50.17 Ų, this compound serves as an upper-lipophilicity reference point in ADME screening panels composed of triazole carboxamide analogs . When tested alongside lower-logP analogs, it enables the deconvolution of lipophilicity-driven effects on microsomal stability, plasma protein binding, and Caco-2 permeability within a constant triazole scaffold context . This application is particularly relevant for CROs and pharmaceutical screening laboratories that require well-characterized, commercially available tool compounds spanning a defined physicochemical property range [1].

Selectivity Benchmarking in Gram-Positive vs. Mammalian Cell Cytotoxicity Assays

Given the class-level evidence that 5-methyl-1,2,3-triazole-4-carboxamides exhibit selective antibacterial activity without significant HaCaT keratinocyte cytotoxicity, CAS 895639-25-5 can be deployed as a representative member of this subclass in selectivity benchmarking panels . Inclusion in parallel anti-S. aureus and mammalian cell viability assays allows direct comparison with other antibacterial chemotypes (e.g., oxazolidinones, fluoroquinolones) to assess relative therapeutic windows early in the hit triage process .

Chemical Biology Tool for Profiling Triazole Carboxamide Target Engagement in S. aureus

As a structurally distinct member of the anti-staphylococcal 5-methyl triazole carboxamide class, this compound is suitable for use in target identification and mechanism-of-action studies, including resistance mutant generation and whole-genome sequencing, thermal proteome profiling (TPP), or photoaffinity labeling approaches . Its unique substitution pattern provides a complementary chemical probe to the published leads 4d, 4l, and 4r, increasing the likelihood of identifying robust target engagement signatures that are scaffold-dependent rather than substituent-specific .

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.